molecular formula C21H27N5O5S2 B2995086 4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-08-5

4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2995086
CAS No.: 1105250-08-5
M. Wt: 493.6
InChI Key: ZGTPTBQBDVGPRQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H27N5O5S2 and its molecular weight is 493.6. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S2/c1-25(2)33(29,30)16-7-5-14(6-8-16)21(28)23-20-17-12-32-13-18(17)24-26(20)11-19(27)22-10-15-4-3-9-31-15/h5-8,15H,3-4,9-13H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPTBQBDVGPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex synthetic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a sulfamoyl group, a thieno[3,4-c]pyrazole moiety, and a benzamide structure. The presence of these functional groups indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight372.47 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and inflammation. Notably, compounds with similar structures have been shown to:

  • Inhibit Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, thus preventing tumor growth.
  • Exhibit Cytotoxic Effects : Through the induction of apoptosis in cancer cells by activating caspase pathways.
  • Modulate Immune Responses : By influencing cytokine production and immune cell activation.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this structure:

  • In Vitro Cytotoxicity : In a study examining various thieno[3,4-c]pyrazole derivatives, it was found that certain modifications led to significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
  • Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells through mitochondrial pathways, promoting the release of cytochrome c and activation of caspases .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using models that measure the inhibition of pro-inflammatory cytokines:

  • Cytokine Inhibition : Compounds similar to this one demonstrated the ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by up to 60%, indicating significant anti-inflammatory properties .

Case Studies

  • Multiple Myeloma Treatment : A patent describes methods for treating multiple myeloma using compounds structurally related to this benzamide derivative, highlighting its role in inhibiting tumor growth through targeted therapy .
  • Inflammatory Diseases : Research has shown that derivatives can effectively reduce symptoms in animal models of arthritis by modulating immune responses and reducing inflammation markers .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Answer:
Synthetic optimization involves:

  • Solvent selection : Tetrahydrofuran (THF) is effective for reactions involving dimethylamine derivatives, as seen in the synthesis of structurally related sulfonamides (e.g., compound 3 in achieved 99% yield using THF) .
  • Reflux conditions : Heating under reflux with water baths (e.g., 100°C for 4 hours) ensures complete reaction, as demonstrated in the preparation of hydrazide intermediates () .
  • Purification : Recrystallization with methanol or ethanol enhances purity (e.g., compound KA25 in was recrystallized to 73% purity) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and structural integrity, as applied to triazolo-thiadiazole derivatives () .
  • Mass spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns, essential for verifying thieno-pyrimidine analogs ( ) .
  • Infrared spectroscopy (IR) : Identifies functional groups like sulfonamides (S=O stretching at ~1350 cm1^{-1}) and carbonyls (C=O at ~1700 cm1^{-1}) .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity?

Answer:

  • Antimicrobial assays : Use agar diffusion or microbroth dilution methods ( ) to assess activity against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies : Target enzymes like acps-pptase () via kinetic assays to measure IC50_{50} values .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines to differentiate antimicrobial efficacy from host toxicity.

Advanced: How can contradictions in biological activity data be resolved?

Answer:

  • Comparative studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables ( ) .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50_{50} values .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides in ) to identify trends .

Advanced: What computational strategies can elucidate structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., sulfonamide group’s electrophilicity) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability () .
  • AI-driven QSAR models : Train models using datasets from PubChem () to predict bioactivity against novel targets .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates () .
  • Recrystallization : Methanol or ethanol effectively remove impurities from sulfonamide derivatives () .
  • HPLC : Achieve >95% purity for biological testing ( ) .

Advanced: How do substituents influence pharmacological activity?

Answer:

  • Electron-withdrawing groups : Trifluoromethyl () enhances target binding via hydrophobic interactions .
  • Heterocyclic moieties : Thieno-pyrazole cores () improve metabolic stability compared to phenyl analogs .
  • Solubility modifiers : Methoxy or dimethylamino groups () balance lipophilicity for blood-brain barrier penetration .

Advanced: What strategies improve solubility and bioavailability?

Answer:

  • Salt formation : Convert free bases to hydrochloride salts (e.g., compound 21tg in ) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance absorption () .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release () .

Basic: Which analytical methods assess compound stability under varying conditions?

Answer:

  • Forced degradation studies : Expose to heat, light, and humidity, then monitor via HPLC ( ) .
  • pH stability tests : Use phosphate buffers (pH 3–9) and analyze degradation products with LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

Advanced: What mechanistic insights can guide enzyme inhibition studies?

Answer:

  • Target validation : Use CRISPR knockouts to confirm enzyme dependency (e.g., acps-pptase in ) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • X-ray crystallography : Resolve co-crystal structures to identify critical binding residues () .

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